2-甲氧基-5-硝基苯甲酰胺

描述

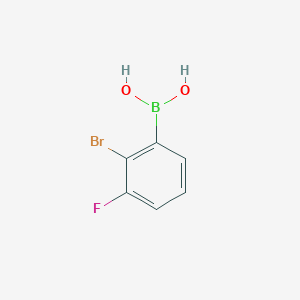

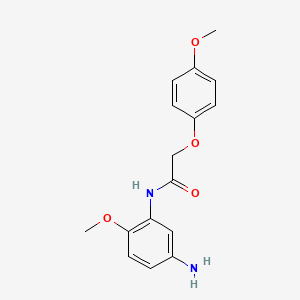

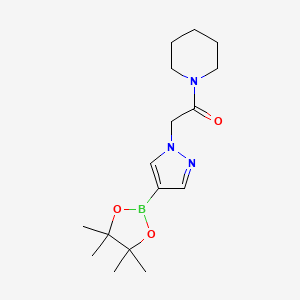

2-Methoxy-5-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . It is a derivative of benzamide, which is an important class of amide compounds widely used in various industries .

Synthesis Analysis

The synthesis of benzamide compounds like 2-Methoxy-5-nitrobenzamide often starts from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitrobenzamide can be analyzed using various spectroscopic techniques. The average mass of the molecule is 211.175 Da, and the monoisotopic mass is 211.059311 Da .Chemical Reactions Analysis

The SNAr mechanism is often invoked in the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene . The formation of a zwitterion during the kinetically determining step has been confirmed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-nitrobenzamide can be determined using various analytical techniques. The average mass of the molecule is 211.175 Da, and the monoisotopic mass is 211.059311 Da .科学研究应用

Pharmacology: Antioxidant and Antibacterial Agent

2-Methoxy-5-nitrobenzamide has been studied for its potential in pharmacology due to its antioxidant and antibacterial properties . It has shown effectiveness in scavenging free radicals and chelating metals, which are crucial activities in preventing oxidative stress-related diseases. Additionally, its antibacterial activity against various gram-positive and gram-negative bacteria suggests its potential use in developing new antimicrobial drugs.

Material Science: Synthesis of Novel Compounds

In material science, this compound serves as a precursor for synthesizing novel benzamide derivatives with improved physical and chemical properties . These derivatives can be used in creating new materials with specific functionalities for industrial applications.

Agriculture: Pesticide Degradation

Research indicates that derivatives of 2-Methoxy-5-nitrobenzamide could play a role in the microbial degradation of certain pesticides . This application is significant in developing environmentally friendly methods to degrade synthetic pesticides that are harmful to the ecosystem.

Cosmetic Industry: Bioactive Ingredient Development

The cosmetic industry could benefit from the bioactive properties of 2-Methoxy-5-nitrobenzamide, especially in the development of biocosmetics . Its antioxidant activity is particularly valuable in formulating products that protect the skin from oxidative damage.

Environmental Applications: Pollution Remediation

Compounds like 2-Methoxy-5-nitrobenzamide may be involved in the remediation of environmental pollutants due to their reactivity towards various organic and inorganic substances . This application is crucial in the efforts to clean up contaminated water and soil.

Biochemistry: Enzyme Inhibition

In biochemistry, 2-Methoxy-5-nitrobenzamide can be used to study enzyme inhibition mechanisms . Its structure allows it to interact with enzymes’ active sites, providing insights into the design of enzyme inhibitors that can regulate biochemical pathways.

Industrial Uses: Chemical Intermediate

This compound is used as a chemical intermediate in the synthesis of more complex molecules for industrial purposes . Its reactivity and stability under various conditions make it a valuable component in chemical manufacturing processes.

Drug Discovery: Lead Compound

The structural features of 2-Methoxy-5-nitrobenzamide make it a potential lead compound in drug discovery efforts . Its amide group is a common feature in many pharmaceuticals, and modifications to its structure could lead to the development of new therapeutic agents.

属性

IUPAC Name |

2-methoxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(10(12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPLSXGSOGMWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655756 | |

| Record name | 2-Methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-nitrobenzamide | |

CAS RN |

59263-62-6 | |

| Record name | 2-Methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding 2-Methoxy-5-nitrobenzamide in the provided study?

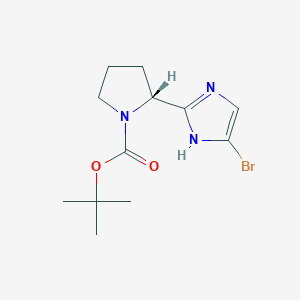

A1: The research primarily focuses on synthesizing a series of heterocyclic 5-amino-2-methoxybenzamides, utilizing 2-Methoxy-5-nitrobenzamide as a precursor. The study explores the potential of these synthesized compounds as neuroleptics []. Researchers reacted 2-Methoxy-5-nitrobenzoyl chloride with various amines, including 2-(aminomethyl)-1-ethylpyrrolidine and 3-amino-1-ethylpiperidine, to create N-substituted 2-methoxy-5-nitrobenzamides. These were then reduced to obtain the target 5-amino-2-methoxybenzamides [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)